REACTION_CXSMILES
|
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].[CH3:6][O:7][CH2:8][CH2:9]Cl>>[CH2:1]([N:3]([CH2:4][CH3:5])[CH2:9][CH2:8][O:7][CH3:6])[CH3:2]
|
Name
|
|
Quantity
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35 g
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Type
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reactant
|
Smiles
|
C(C)NCC
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Name
|
|
Quantity
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22.6 g
|
Type
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reactant
|
Smiles
|
COCCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Solid salt that was formed
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Type
|
CUSTOM
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Details
|
was removed by filtration, and residue (filtrate)
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Type
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DISTILLATION
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Details
|
was subjected to reduced-pressure distillation
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |